(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine
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Overview
Description
4-Butyl-N-((5-(4-nitrophenyl)furan-2-yl)methylene)aniline is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an aniline moiety. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Butyl-N-((5-(4-nitrophenyl)furan-2-yl)methylene)aniline typically involves the condensation reaction between 4-nitrobenzaldehyde and 4-butylaniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
4-Butyl-N-((5-(4-nitrophenyl)furan-2-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form new derivatives.
Scientific Research Applications
4-Butyl-N-((5-(4-nitrophenyl)furan-2-yl)methylene)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Butyl-N-((5-(4-nitrophenyl)furan-2-yl)methylene)aniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Properties
CAS No. |
63485-06-3 |
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Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C21H20N2O3/c1-2-3-4-16-5-9-18(10-6-16)22-15-20-13-14-21(26-20)17-7-11-19(12-8-17)23(24)25/h5-15H,2-4H2,1H3 |
InChI Key |
QEMZVTQPJMDRTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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